

# CAS number and molecular structure of 5-(Trifluoromethoxy)-1H-indole

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## Compound of Interest

Compound Name: 5-(Trifluoromethoxy)-1H-indole

Cat. No.: B1319998

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## A Comprehensive Technical Guide to 5-(Trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-(Trifluoromethoxy)-1H-indole**, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethoxy group can modulate the physicochemical and biological properties of the indole scaffold, making it a valuable building block for novel therapeutic agents.<sup>[1][2][3]</sup> This document details its chemical identity, physicochemical properties, and highlights its potential in the development of new pharmaceuticals.

## Chemical Identity and Molecular Structure

**5-(Trifluoromethoxy)-1H-indole** is an organic compound that serves as a crucial intermediate in pharmaceutical research and chemical synthesis.<sup>[4][5]</sup>

Chemical Structure:

Chemical structure of 5-(Trifluoromethoxy)-1H-indole

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	262593-63-5	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> NO	<a href="#">[6]</a>
Molecular Weight	201.15 g/mol	<a href="#">[6]</a>
IUPAC Name	5-(trifluoromethoxy)-1H-indole	<a href="#">[6]</a>
InChI Key	XVYXWSODSCHHHB-UHFFFAOYSA-N	<a href="#">[6]</a>
SMILES	FC(F)(F)Oc1ccc2c(c1)c[nH]c2	<a href="#">[6]</a>
MDL Number	MFCD09954768	<a href="#">[6]</a>

## Physicochemical Properties

The physicochemical properties of **5-(Trifluoromethoxy)-1H-indole** are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data

Property	Value	Notes
Appearance	White to yellow solid	<a href="#">[5]</a>
Boiling Point	247.5 ± 35.0 °C	Predicted
Density	1.413 ± 0.06 g/cm <sup>3</sup>	Predicted
pKa	16.06 ± 0.30	Predicted
Storage	Keep in a dark place, sealed in dry, room temperature	<a href="#">[5]</a>

## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **5-(Trifluoromethoxy)-1H-indole** is not readily available in the provided search results, a general synthetic approach can be inferred

from methodologies used for similar indole derivatives.<sup>[7]</sup> The synthesis of derivatives, such as **1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione**, has been described and provides insight into the reactivity of the parent molecule.<sup>[8]</sup>

**Experimental Protocol: Synthesis of a 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione derivative**<sup>[8]</sup>

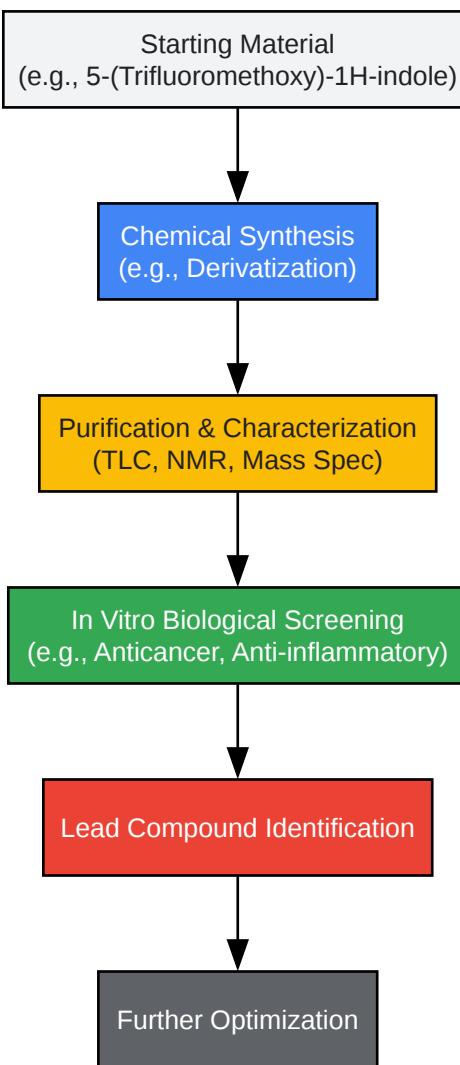
This protocol describes the synthesis of a thiosemicarbazone derivative starting from **1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione**.

- Methylation of **5-(Trifluoromethoxy)-1H-indole-2,3-dione**:
  - To a solution of **5-(trifluoromethoxy)-1H-indole-2,3-dione** (5 mmol) in dimethylformamide (5 mL), potassium carbonate (7 mmol) is added, and the mixture is stirred for 1 hour at room temperature.
  - Iodomethane (15 mmol) and potassium iodide (1 mmol) are then added.
  - The reaction mixture is refluxed for 3 hours at 50-60°C.
  - The solvent is evaporated under reduced pressure.
  - The crude product is poured into iced water and filtered to yield **1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione**.
- Thiosemicarbazone Formation:
  - **1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione** is reacted with 4-(4-methoxyphenyl)thiosemicarbazide in ethanol.
  - The resulting product is (3E/3Z)-1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone].

### General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel indole derivatives.

## General Workflow: Synthesis and Biological Evaluation

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Caption: A generalized workflow for the synthesis and biological screening of novel compounds.

## Biological Activity and Potential Applications

Indole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9][10][11] The introduction of a trifluoromethoxy group

can enhance these activities.[3] Derivatives of **5-(Trifluoromethoxy)-1H-indole** have shown notable biological effects.

**Anticancer Activity:** Derivatives of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone have demonstrated cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562), Burkitt's lymphoma (P3HR1), and acute promyelocytic leukemia (HL60) cells.[12] Some of these compounds exhibited cytotoxic effects at submicromolar concentrations ( $IC_{50} = 0.89\text{-}1.80 \mu\text{M}$ ) against lymphoma cells.[12]

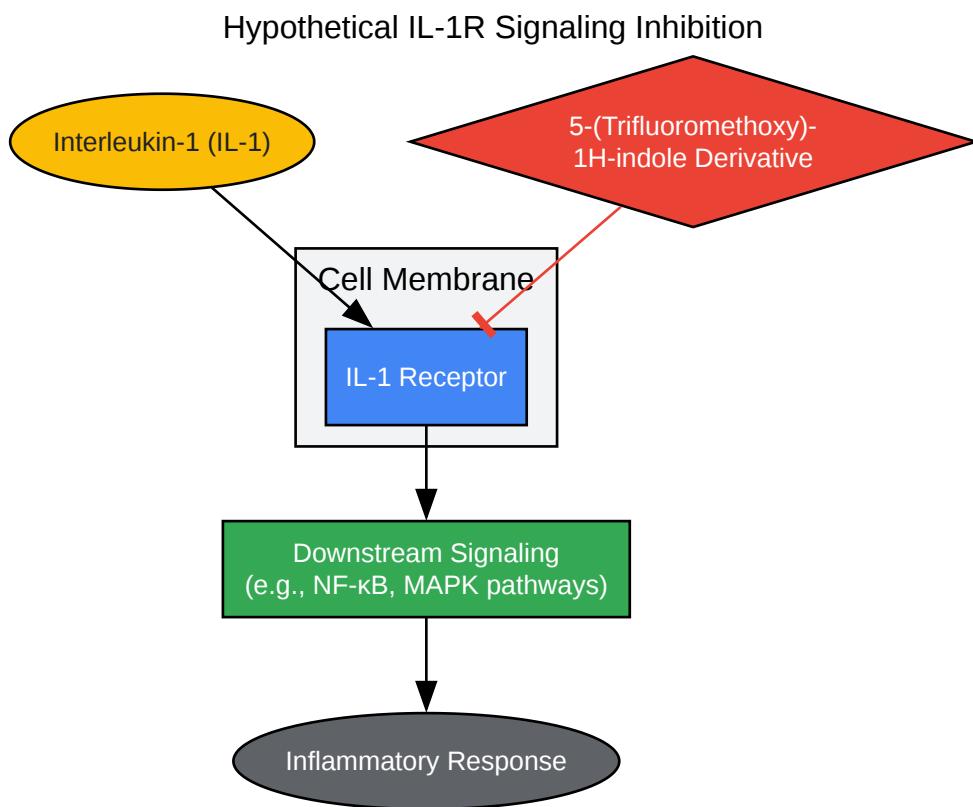
**Anti-inflammatory Activity:** Derivatives of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione have been investigated for their anti-interleukin-1 (IL-1) activity.[13][14] Certain compounds showed potent inhibitory effects on IL-1R-dependent responses, with  $IC_{50}$  values in the range of 0.01–0.06  $\mu\text{M}$ .[14] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.

Table 3: Biological Activity of **5-(Trifluoromethoxy)-1H-indole** Derivatives

Derivative Class	Biological Activity	Cell Line/Target	IC <sub>50</sub> Values	Reference
3- Thiosemicarbazones	Cytotoxic	Lymphoma cells	0.89-1.80 $\mu\text{M}$	[12]
3-(4- phenylthiosemicarbazones)	Anti-interleukin-1	IL-1 Receptor	0.01-0.06 $\mu\text{M}$	[14]

#### Potential Signaling Pathway Modulation

The anti-inflammatory activity of **5-(trifluoromethoxy)-1H-indole** derivatives suggests they may interfere with cytokine signaling. The following diagram illustrates a simplified hypothetical mechanism of action targeting the Interleukin-1 receptor (IL-1R) signaling pathway.



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Caption: A diagram showing potential inhibition of the IL-1 receptor signaling pathway.

## Conclusion

**5-(Trifluoromethoxy)-1H-indole** is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its derivatives have demonstrated promising anticancer and anti-inflammatory activities. Further research into the synthesis of new derivatives and elucidation of their mechanisms of action is warranted to fully explore the therapeutic potential of this compound class. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

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